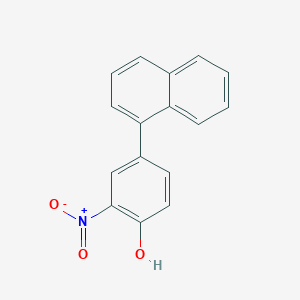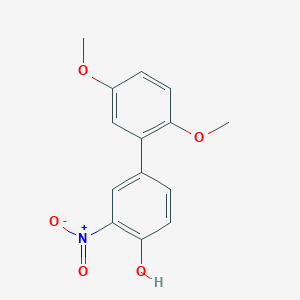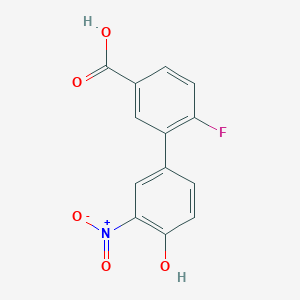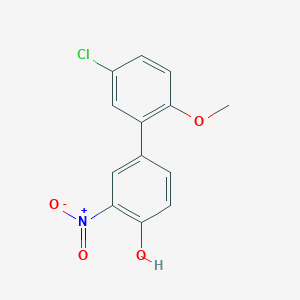
4-(Naphthalen-1-yl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)-2-nitrophenol, 95% (4-NPN) is a nitroaromatic compound used in various scientific research applications. It is a pale yellow, crystalline solid with a melting point of 95-98°C. 4-NPN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material in the synthesis of other compounds. It has been used in a wide range of studies, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in biochemistry and pharmacology studies, including studies of the metabolism of drugs and hormones, as well as studies of the effects of drugs on the central nervous system.
Mécanisme D'action
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a nitroaromatic compound that is metabolized by the cytochrome P450 enzyme system. It is converted to a reactive intermediate, which can then form covalent adducts with macromolecules such as proteins and DNA. The formation of covalent adducts can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The formation of covalent adducts with macromolecules can lead to a variety of biochemical and physiological effects. These effects can include changes in enzyme activity, changes in gene expression, changes in cell signaling, and changes in cell proliferation. The effects of 4-(Naphthalen-1-yl)-2-nitrophenol, 95% on biochemical and physiological processes can be both beneficial and detrimental, depending on the concentrations and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. However, 4-(Naphthalen-1-yl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should be stored in a cool, dry place, away from light and moisture.
Orientations Futures
Future research on 4-(Naphthalen-1-yl)-2-nitrophenol, 95% could focus on exploring its potential applications in drug development and other areas of biochemistry and pharmacology. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include investigating its potential as an inhibitor of enzymes involved in metabolic pathways, exploring its use as a biomarker for disease, and investigating its potential role in the development of new therapeutic agents.
Méthodes De Synthèse
4-(Naphthalen-1-yl)-2-nitrophenol, 95% can be synthesized from naphthalene and nitrobenzene. The reaction involves the condensation of nitrobenzene with naphthalene in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization from ethanol or methanol.
Propriétés
IUPAC Name |
4-naphthalen-1-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSWVWGEOGUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)